molecular formula C16H12N2O B3136962 2-Methoxy-11H-indolo[3,2-c]quinoline CAS No. 4295-45-8

2-Methoxy-11H-indolo[3,2-c]quinoline

Cat. No. B3136962
CAS RN: 4295-45-8
M. Wt: 248.28 g/mol
InChI Key: JGIGYQXWDYYTRL-UHFFFAOYSA-N
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Description

2-Methoxy-11H-indolo[3,2-c]quinoline is a chemical compound with the molecular formula C16H12N2O . It is a derivative of indoloquinolines, which are a class of biologically active compounds found in a range of natural products, agrochemicals, and drug candidates .


Synthesis Analysis

Indoloquinolines can be synthesized from a series of 3-bromoquinoline derivatives. The process involves a Pd0-catalyzed C−C bond coupling followed by C−N bond formation . Another method involves a Suzuki-Miyaura cross-coupling followed by azidation-photochemical cyclization .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-11H-indolo[3,2-c]quinoline is characterized by a tetracyclic aromatic structural motif . This structure is isomeric, meaning it can exist in multiple forms that differ in the arrangement of atoms but not in the number or type of atoms .


Chemical Reactions Analysis

The synthesis of indoloquinolines involves several chemical reactions. For instance, the neocryptolepines are obtained by a Pd0-catalyzed C−C bond coupling followed by C−N bond formation . On the other hand, the indoloquinolines are prepared by a Suzuki-Miyaura cross-coupling followed by azidation-photochemical cyclization .

Scientific Research Applications

Anticancer Properties

2-Me-IQ has garnered attention due to its potential as an anticancer agent. Research suggests that it inhibits cell proliferation and induces apoptosis in cancer cells. Its mechanism of action involves interfering with DNA replication and repair processes, making it a promising candidate for targeted therapies against various cancers .

Neuroprotective Effects

Studies have explored 2-Me-IQ’s neuroprotective properties. It appears to modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress. Researchers are investigating its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Anti-Inflammatory Activity

2-Me-IQ exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. It may be useful in managing chronic inflammatory conditions, including autoimmune diseases and inflammatory bowel disorders .

Antimicrobial Agent

Preliminary studies indicate that 2-Me-IQ possesses antimicrobial activity against bacteria, fungi, and parasites. Researchers are exploring its potential as an alternative to conventional antibiotics .

Photophysical Applications

Due to its unique photophysical properties, 2-Me-IQ is investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its fluorescence properties make it an interesting candidate for display technologies .

Synthetic Applications

Chemists have employed 2-Me-IQ as a building block for the synthesis of more complex molecules. Its versatile reactivity allows for the creation of diverse scaffolds, making it valuable in medicinal chemistry and materials science .

Future Directions

The future directions in the research of indoloquinolines could involve the development of more efficient and cost-effective synthetic protocols . Additionally, further studies could focus on exploring the bioactivity and pharmaceutical potential of indoloquinoline derivatives by varying the substituents attached to their aromatic cores . This could potentially lead to the discovery of new therapeutic agents for various diseases.

Mechanism of Action

Target of Action

Related indoloquinoline compounds have been found to exhibit cytotoxic and antiviral activities . This suggests that the compound may interact with cellular targets that play a role in these biological processes.

Mode of Action

It’s known that related indoloquinoline compounds can inhibit virus-induced cytopathic effects and reduce viral progeny yields . This suggests that 2-Methoxy-11H-indolo[3,2-c]quinoline may interact with its targets in a way that disrupts the life cycle of viruses.

Biochemical Pathways

Related compounds have been found to cause changes in key proteins of the pi3k/akt/mtor cell signaling pathway . This pathway plays a crucial role in regulating the cell cycle, and its disruption can lead to cytotoxic effects.

Result of Action

Related compounds have been found to exhibit antiviral effects, effectively inhibiting virus-induced cytopathic effects and reducing viral progeny yields . This suggests that 2-Methoxy-11H-indolo[3,2-c]quinoline may have similar effects.

properties

IUPAC Name

2-methoxy-11H-indolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-19-10-6-7-14-12(8-10)16-13(9-17-14)11-4-2-3-5-15(11)18-16/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIGYQXWDYYTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-11H-indolo[3,2-c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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